(5-Bromo-2-methoxy-3-methylphenyl)methanol
Overview
Description
“(5-Bromo-2-methoxy-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 954124-92-6 . It has a molecular weight of 231.09 and its IUPAC name is (5-bromo-2-methoxy-3-methylphenyl)methanol .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions . The process starts with o-methoxyphenol as the raw material, which undergoes acetylation protection on the phenolic hydroxyl by use of acetic anhydride . This is followed by bromination using bromine under the catalysis of iron powder . The final step is deacetylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in a free radical reaction . In this reaction, the compound loses a hydrogen atom at the benzylic position, which can be resonance stabilized .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.09 . It is typically stored at a temperature of 2-8°C .Scientific Research Applications
- Antimony Derivatives : Researchers have studied the structure and chemical transformations of this compound into new antimony aryl derivatives . These derivatives may have applications in materials science, catalysis, or even as potential antimicrobial agents.
- Reference Standard : Laboratories use (5-Bromo-2-methoxy-3-methylphenyl)methanol as a reference standard for accurate results in pharmaceutical testing . Its purity and well-defined properties ensure reliable measurements.
Antimony Chemistry
Analytical Chemistry
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Relevant Papers There are several peer-reviewed papers and technical documents related to this compound . These papers can provide more detailed information about the compound’s properties, synthesis, and potential applications.
properties
IUPAC Name |
(5-bromo-2-methoxy-3-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBLWPQHTYOLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272402 | |
Record name | 5-Bromo-2-methoxy-3-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxy-3-methylphenyl)methanol | |
CAS RN |
954124-92-6 | |
Record name | 5-Bromo-2-methoxy-3-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954124-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-3-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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